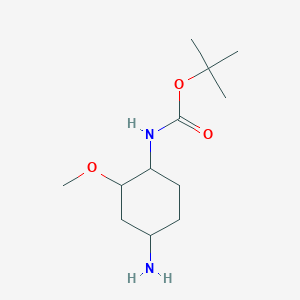

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBKKRZRCCJJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A common approach involves reductive amination of 2-methoxycyclohexanone to introduce the amine group.

Procedure :

- Substrate preparation : 2-Methoxycyclohexanone is synthesized via acid-catalyzed methylation of cyclohexane-1,2-diol using methyl iodide and a base.

- Reductive amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding 4-amino-2-methoxycyclohexane.

- Boc protection : The amine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP), achieving tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate.

Yield : 65–72% over three steps.

Advantages : Straightforward and scalable.

Limitations : Requires strict control of reaction pH to avoid over-alkylation.

Phase-Transfer Catalyzed Alkylation

This method leverages phase-transfer catalysis (PTC) to introduce the methoxy group post-Boc protection.

Procedure :

- Boc protection of 4-aminocyclohexanol : 4-Aminocyclohexanol is protected with Boc anhydride in tetrahydrofuran (THF) and triethylamine.

- Methylation : The hydroxyl group at position 2 is alkylated using methyl sulfate under PTC conditions (tetrabutylammonium bromide, KOH, ethyl acetate).

- Workup : The product is isolated via extraction and crystallization.

Yield : 85–90% for the methylation step.

Advantages : High efficiency for ether formation; avoids harsh conditions.

Limitations : Requires anhydrous conditions to prevent hydrolysis of methyl sulfate.

Epoxide Ring-Opening Strategy

Epoxide intermediates allow precise control over substituent positioning.

Procedure :

- Epoxidation : Cyclohexene is treated with m-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.

- Ring-opening with ammonia : The epoxide is opened with aqueous ammonia, yielding trans-1,2-cyclohexanediol with an adjacent amine.

- Selective methylation : The diol is selectively methylated at position 2 using dimethyl sulfate and NaH.

- Boc protection : The amine is protected as described above.

Yield : 55–60% over four steps.

Advantages : Excellent regiocontrol.

Limitations : Low overall yield due to multiple steps.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 65–72 | Scalable, minimal intermediates | pH sensitivity |

| Phase-Transfer | 85–90 | High efficiency, mild conditions | Anhydrous requirements |

| Epoxide Ring-Opening | 55–60 | Regioselective | Multi-step, moderate yield |

Optimization and Scale-Up Considerations

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-amino-2-oxo-cyclohexylcarbamate.

Reduction: Formation of 4-amino-2-methoxycyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Edoxaban

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is primarily known as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. The compound facilitates the formation of carbamate linkages, which are crucial for the biological activity of Edoxaban, targeting factor Xa in the coagulation cascade. The synthesis involves several steps where this compound reacts with other chemical entities to yield the final drug product .

Biological Mechanisms

Research indicates that this compound can act as an enzyme inhibitor, particularly influencing pathways involved in coagulation and inflammation. Its mechanism involves forming stable complexes with target enzymes, thereby modulating their activity .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse products with potential applications in medicinal chemistry .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective properties of this compound against amyloid-beta toxicity, a hallmark of Alzheimer's disease. The treated cells showed improved viability compared to controls:

| Group | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Treated | 62.98 ± 4.92 |

The results suggest that this compound may have therapeutic potential in neurodegenerative conditions by reducing oxidative stress and inflammation .

Case Study 2: Anti-inflammatory Activity

Another research project focused on derivatives of this compound, demonstrating significant anti-inflammatory effects in vivo. Compounds derived from it exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Industrial Applications

In addition to its pharmaceutical uses, this compound is also relevant in:

- Polymer Production : It is used to synthesize specialized polymers with enhanced properties such as biocompatibility and durability.

- Bioconjugation Techniques : The compound can facilitate the attachment of biomolecules for research purposes, aiding in studies related to cellular processes and drug delivery systems .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbamates, focusing on substituents, molecular features, and inferred properties.

Structural and Functional Group Variations

Target Compound

- Structure: Cyclohexane ring with 4-amino and 2-methoxy substituents.

- Amino group enables further functionalization (e.g., amide bond formation).

Analog 1: tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate

- CAS : 1330069-67-4

- Formula: C10H19NO3

- Features :

- Cyclopentane ring (smaller ring size) with a 2-hydroxy group.

- Hydroxy group participates in hydrogen bonding, increasing solubility in polar solvents.

Analog 2: tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

- CAS : 880545-32-4

- Formula : C11H20N2O2

- Features :

- Bicyclo[4.1.0]heptane core with a rigid, strained structure.

- Nitrogen atom in the bicyclic system may enhance binding to biological targets.

Analog 3: tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

- CAS : 2241138-06-5

- Formula : C11H20N2O3

- Features: 2-Oxabicyclo[2.1.1]hexane system introduces an oxygen atom and bridgehead amino group. Compact bicyclic structure may improve metabolic stability.

Analog 4: tert-butyl N-(4-cyanooxan-4-yl)carbamate

- CAS : 1860028-25-6

- Formula : C11H18N2O3

- Features: Tetrahydro-2H-pyran (oxane) ring with a cyano group. Electron-withdrawing cyano group reduces nucleophilicity of the adjacent carbamate.

Analog 5: tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride

- CAS : 1426425-30-0

- Formula : C12H25ClN2O2

- Features: 4-Amino-4-methylcyclohexyl group with a hydrochloride salt. Salt form increases aqueous solubility, advantageous for biological assays.

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C12H20N2O3

- CAS Number : 1822550-82-2

- Molecular Weight : 232.30 g/mol

The structure features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring substituted with an amino and methoxy group. This unique configuration may contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to involve multiple mechanisms, similar to other carbamate derivatives:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with various receptors, altering their signaling pathways.

- Cellular Effects : Preliminary studies suggest potential anti-inflammatory and antitumor activities, possibly through the modulation of inflammatory mediators and tumor growth factors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Preclinical studies have explored the antitumor effects of similar compounds. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis through the modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various carbamate derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant potential as an antibacterial agent.

Case Study: Antitumor Potential

A recent investigation into the antitumor properties revealed that this compound reduces the viability of MDA-MB-231 breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate?

Answer:

The synthesis typically involves sequential protection/deprotection strategies and nucleophilic substitution. A common approach includes:

Cyclohexane Ring Functionalization : Starting with a 4-amino-2-methoxycyclohexanol derivative, the amino group is protected using tert-butyloxycarbonyl (Boc) via reaction with Boc anhydride in the presence of a base (e.g., triethylamine) in dichloromethane .

Carbamate Formation : The hydroxyl group reacts with Boc-protected intermediates using coupling agents like 1,1'-carbonyldiimidazole (CDI) or chloroformate derivatives under inert conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity.

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection of functional groups .

Advanced: How can stereochemical outcomes in the synthesis of this compound be controlled?

Answer:

Stereochemistry is influenced by:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,2S)-cyclohexane derivatives) to direct axial/equatorial positioning of substituents .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) can enforce stereoselective hydrogenation during cyclohexane ring formation .

- Dynamic Kinetic Resolution : Enzymatic or chemical methods to resolve racemic intermediates, as seen in related piperidine carbamate syntheses .

Data Contradictions : Conflicting reports exist on the efficacy of chiral bases (e.g., L-proline) versus metal catalysts for stereocontrol, requiring optimization via DFT calculations or empirical screening .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group at C2) and Boc protection (δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular weight (e.g., [M+H] at m/z 287.18) and detects impurities .

- X-ray Crystallography : Resolves absolute stereochemistry when crystals are obtainable, though challenges arise due to conformational flexibility .

Best Practices : Pair NMR with IR spectroscopy to confirm carbamate C=O stretching (~1690–1740 cm) .

Advanced: How do solvent polarity and temperature affect the stability of this compound during storage?

Answer:

- Degradation Pathways : Boc groups hydrolyze under acidic conditions (pH < 4) or prolonged exposure to moisture. Methoxy substituents may oxidize in polar aprotic solvents (e.g., DMSO) .

- Stability Studies : Accelerated aging experiments (40°C/75% RH) show <5% degradation over 30 days in anhydrous THF or dichloromethane. In contrast, DMSO induces ~15% decomposition within 14 days .

Mitigation Strategies : Store under nitrogen at −20°C in amber vials with molecular sieves. Avoid freeze-thaw cycles to prevent crystallization-induced stress .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across studies?

Answer:

Contradictions often arise from:

- Impurity Profiles : Trace solvents (e.g., residual DMF) or stereoisomers (e.g., cis/trans cyclohexane conformers) skew biological assays .

- Assay Conditions : Variations in cell lines (HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) alter IC values .

Methodological Solutions :

Repurification : Re-crystallize or use prep-HPLC to eliminate impurities before testing.

Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) .

Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify outliers .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Drug Candidates : Used in synthesizing kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR-targeting agents via Suzuki-Miyaura couplings .

- Protecting Group Strategy : Boc shields amines during multistep syntheses, enabling selective deprotection for subsequent functionalization .

Case Study : In a 2024 study, the compound served as a precursor to a potent PARP inhibitor, demonstrating IC = 12 nM in BRCA-mutant cells .

Advanced: What computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., SN2 at the carbamate carbonyl) using Gaussian or ORCA software .

- MD Simulations : Predict solvation effects and conformational stability in aqueous vs. organic media (GROMACS/AMBER) .

- Machine Learning : Train models on PubChem reaction datasets to forecast regioselectivity in cross-coupling reactions .

Limitations : Computational predictions may fail for sterically hindered derivatives, necessitating empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.